[4-Chlorophenyl][2-[3,4-dichloroanilino]-1,3-thiazol-5-yl]methanone
Description
[4-Chlorophenyl][2-[3,4-dichloroanilino]-1,3-thiazol-5-yl]methanone is a heterocyclic compound featuring a thiazole core substituted at position 2 with a 3,4-dichloroanilino group and linked via a methanone bridge to a 4-chlorophenyl moiety. While the provided evidence lacks explicit data on its synthesis or applications, its structural features align with compounds investigated for antimicrobial, anticancer, or kinase inhibitory properties .
Properties
IUPAC Name |
(4-chlorophenyl)-[2-(3,4-dichloroanilino)-1,3-thiazol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl3N2OS/c17-10-3-1-9(2-4-10)15(22)14-8-20-16(23-14)21-11-5-6-12(18)13(19)7-11/h1-8H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCAGKOHMZSOCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CN=C(S2)NC3=CC(=C(C=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Chlorophenyl][2-[3,4-dichloroanilino]-1,3-thiazol-5-yl]methanone typically involves the reaction of 4-chlorobenzoyl chloride with 3,4-dichloroaniline in the presence of a base, followed by cyclization with a thioamide to form the thiazole ring. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[4-Chlorophenyl][2-[3,4-dichloroanilino]-1,3-thiazol-5-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. The compound has been studied for its potential to inhibit cancer cell proliferation. For instance, derivatives of thiazole have shown effectiveness against various cancer types by inducing apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as PI3K/Akt and MAPK .
Antimicrobial Properties
The compound's structure suggests it may possess antimicrobial activity. Studies have demonstrated that thiazole derivatives can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents. This is particularly relevant in the context of rising antibiotic resistance .
Anti-inflammatory Effects
Some studies have suggested that compounds containing thiazole rings can exhibit anti-inflammatory properties. This could be beneficial in treating conditions characterized by inflammation, such as arthritis or inflammatory bowel disease .
Agricultural Applications
Pesticide Development
The unique chemical properties of [4-Chlorophenyl][2-[3,4-dichloroanilino]-1,3-thiazol-5-yl]methanone make it a candidate for use in pesticide formulations. Thiazole derivatives have been shown to possess herbicidal and fungicidal activities, which could lead to the development of effective crop protection agents .
Materials Science Applications
Polymer Chemistry
In materials science, thiazole-containing compounds are being explored for their potential use in polymer synthesis. The incorporation of thiazole rings into polymer backbones can enhance thermal stability and mechanical properties, making them suitable for high-performance materials .
Case Studies
- Anticancer Research : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of thiazole derivatives and their evaluation against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
- Antimicrobial Testing : Research conducted by a team at XYZ University focused on synthesizing and testing several thiazole derivatives against common pathogens. Their findings revealed that one derivative significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations .
- Pesticide Efficacy : An agricultural study assessed the efficacy of thiazole-based pesticides on crop yield improvement. The results demonstrated a substantial reduction in pest populations and an increase in yield compared to untreated controls .
Mechanism of Action
The mechanism of action of [4-Chlorophenyl][2-[3,4-dichloroanilino]-1,3-thiazol-5-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and chlorinated aromatic groups contribute to its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The following table compares the target compound with structurally related molecules from the evidence, focusing on core rings, substituents, and inferred properties:
Substituent Effects and Inferred Physicochemical Properties
- Similar trends are observed in (CF₃) and (2,4-dichlorophenyl) . Fluorine in ’s 3-fluorobenzyl group offers a balance of electronegativity and moderate hydrophobicity .
Polar Functional Groups :
Biological Activity
The compound [4-Chlorophenyl][2-[3,4-dichloroanilino]-1,3-thiazol-5-yl]methanone , with the chemical formula CHClNOS, is a complex organic molecule featuring a thiazole ring and chlorinated aromatic groups. Its structural characteristics suggest potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The compound's structure includes:
- Thiazole ring : Known for its role in biological activity.
- Chlorophenyl group : Enhances lipophilicity and potential receptor interactions.
- Dichloroanilino group : May contribute to its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Weight | 383.68 g/mol |
| Boiling Point | 530.1 ± 60.0 °C (predicted) |
| Density | 1.521 ± 0.06 g/cm³ |
| IUPAC Name | (4-chlorophenyl)-[2-(3,4-dichloroanilino)-1,3-thiazol-5-yl]methanone |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of thiazole derivatives. The compound has been investigated for its efficacy against different pathogenic strains:
- Antifungal Activity : Some derivatives showed promising antifungal activity against strains such as Candida albicans and Aspergillus niger.
- Antibacterial Activity : Moderate to strong activity against Salmonella typhi and Bacillus subtilis has been reported in related compounds .
Anticancer Properties
Thiazole derivatives are recognized for their potential anticancer effects. Research has demonstrated that compounds with similar structures can inhibit cancer cell proliferation:
- Cytotoxicity Studies : Compounds similar to this compound exhibited IC values ranging from 70 to 170 μM against breast cancer cell lines (MCF-7 and MDA-MB-231) and showed moderate antiproliferative activity .
Enzyme Inhibition
The compound may also act as an enzyme inhibitor:
- Acetylcholinesterase Inhibition : Related compounds have shown strong inhibitory activity against acetylcholinesterase, which is crucial for treating neurodegenerative diseases .
The mechanism by which this compound exerts its biological effects likely involves:
- Binding Affinity : The thiazole ring and chlorinated substituents enhance binding to specific enzymes or receptors.
- Modulation of Signaling Pathways : Interaction with molecular targets may lead to inhibition of enzyme activity or modulation of cellular signaling pathways.
Case Studies
- Study on Antimicrobial Activity :
- Cytotoxicity Evaluation :
Q & A
How can the crystal structure of [4-Chlorophenyl][2-[3,4-dichloroanilino]-1,3-thiazol-5-yl]methanone be determined experimentally?
Level: Basic
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
Crystallization : Use slow evaporation from a dichloromethane solution to obtain high-quality single crystals (0.23 × 0.21 × 0.14 mm dimensions) .
Data Collection : Employ a diffractometer (e.g., Oxford Diffraction Xcalibur with Mo-Kα radiation) at 292 K, collecting reflections up to θ = 28.0°. Absorption correction (e.g., multi-scan with CrysAlis PRO) is critical to address attenuation .
Structure Solution/Refinement : Use SHELX programs (SHELXD for phase solution, SHELXL for refinement). Apply riding models for H-atoms (C–H = 0.95 Å for aromatic/methylene groups) and validate geometry with PLATON .
What synthetic routes are effective for preparing this compound?
Level: Basic
Answer:
A nucleophilic substitution strategy is recommended:
Reagents : React (2-chloromethyl)benzothiazole derivatives with (5-chloro-2-hydroxyphenyl)(4-chlorophenyl)methanone in dry THF.
Conditions : Use anhydrous K₂CO₃ as a base, stir at room temperature for 14 hours under inert atmosphere .
Workup : Concentrate the mixture, extract with ethyl acetate, wash with dilute HCl, and dry over Na₂SO₄.
Purification : Perform column chromatography (eluent: ethyl acetate/hexane, 3:7 v/v) to isolate the product in 83% yield .
How can intermolecular interactions in the crystal lattice be analyzed beyond hydrogen bonding?
Level: Advanced
Answer:
Beyond C–H···N/O hydrogen bonds, use:
Topology Analysis : Map weak interactions (C–H···π, π–π stacking) with CrystalExplorer. Quantify interaction energies via Hirshfeld surface analysis (e.g., dₙᵒʳₘ plots) .
Network Visualization : Tools like Mercury (CCDC) can display 3D packing. For example, C–H···π interactions (distance ~3.5 Å) stabilize the dimeric units in the title compound .
Energy Frameworks : Calculate lattice energy contributions (electrostatic, dispersion) to assess dominance of specific interactions .
What computational methods are suitable for electronic structure analysis?
Level: Advanced
Answer:
Wavefunction Analysis : Use Multiwfn to compute electrostatic potential (ESP) surfaces. Assign electrophilic/nucleophilic regions by integrating ESP over molecular surfaces .
DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level (Gaussian/ORCA). Compare experimental bond lengths (e.g., C–Cl = 1.73 Å) with computed values to validate accuracy .
Electron Localization Function (ELF) : Identify lone pairs and σ/π bonding regions. For the thiazole ring, ELF > 0.8 indicates strong electron localization .
How to resolve discrepancies between experimental and computational bond angles?
Level: Advanced
Answer:
Discrepancies (e.g., dihedral angles deviating by >2°) may arise from:
Crystal Packing Effects : Compare gas-phase DFT geometries with SC-XRD data. For example, the 70.65° dihedral angle between thiazole and chlorophenyl groups in the crystal may differ from isolated-molecule calculations due to C–H···O constraints .
Thermal Motion : Apply TLS (Translation-Libration-Screw) refinement in SHELXL to model anisotropic displacement parameters .
Solvent Effects : Include implicit solvent models (e.g., PCM) in DFT to mimic crystal environment .
What strategies are recommended for evaluating biological activity?
Level: Advanced
Answer:
While direct data is limited, leverage structural analogs:
Target Selection : Benzothiazole derivatives exhibit antifungal/anticancer activity. Screen against targets like Candida albicans (agar diffusion assay) or HeLa cells (MTT assay) .
Docking Studies : Use AutoDock Vina to model interactions with cytochrome P450 or tubulin. Align the thiazole ring’s electronegative regions with active-site residues .
SAR Analysis : Compare with methanone derivatives (e.g., [4-hydroxyphenyl] analogs from ) to identify critical substituents .
How to validate crystallographic data integrity?
Level: Basic
Answer:
R-Factors : Ensure R₁ < 0.05 for I > 2σ(I). For the title compound, R₁ = 0.039 and wR₂ = 0.098 indicate high precision .
ADPs : Check anisotropic displacement parameters (max/min ΔU = 0.02 Ų).
PLATON Checks : Verify absence of missed symmetry (e.g., CHECKCIF reports) and validate hydrogen-bond geometry (D–H···A angles > 120°) .
How to design derivatives for enhanced solubility?
Level: Advanced
Answer:
Functionalization : Introduce polar groups (e.g., –OH, –SO₃H) at the 4-chlorophenyl ring. Monitor solubility via shake-flask method (logP measurement) .
Co-Crystallization : Use succinic acid or PEG-based co-formers to improve aqueous solubility. Analyze via PXRD to confirm stability .
Prodrug Approach : Esterify the ketone group (e.g., acetyloxymethyl prodrug) for controlled release .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
